(+)-Diacetyl-L-tartaric anhydride
Overview
Description
Synthesis Analysis
The synthesis of (+)-Diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of sulfuric acid, leading to the formation of L-diacetyltartaric anhydride. This compound is then treated with water in acetone to afford diacetyltartaric acid, with a total yield and optical rotation of 75% and 99%, respectively (Shi Xiao-xin, 2005).
Molecular Structure Analysis
A study on the molecular and crystal structures of mono-benzoyl tartaric acid and its anhydride, which are closely related to diacetyl-tartaric acid anhydrides, revealed that these compounds adopt specific conformations that facilitate strong intermolecular interactions. These interactions are critical for the compound's reactivity and its ability to form crystalline structures (Madura et al., 2010).
Chemical Reactions and Properties
Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, depending on the substituents present on the aromatic ring. This reactivity is leveraged in the synthesis of complex organic compounds, showcasing the compound's versatility in organic synthesis (Naz et al., 2010).
Scientific Research Applications
Crystallization of Enantiomers : (+)-Diacetyl-L-tartaric anhydride can crystallize enantiomers of cyclic β-hydroxyethers, enhancing selectivity and crystallizing ability. This application is significant in the field of asymmetric synthesis and chiral resolution (Mravik et al., 1996).
Pharmaceutical Applications : L-Tartaric acid, a related compound, has been found to reduce glycaemia, improve oral glucose tolerance, and ameliorate lipid profiles in diabetic rats, indicating potential therapeutic applications (Amssayef & Eddouks, 2022).
Catalysis in Organic Synthesis : (+)-Tartaric acid catalyzes enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and excellent diastereoselectivities, playing a crucial role in synthetic chemistry (Luan et al., 2015).
Industrial Applications : L(+)-Tartaric acid is widely applied in wine, food, and pharmaceutical industries. Its production technology is continually evolving to ensure quality and provenance for consumers (Leirose et al., 2018).
Construction Materials : Tartaric acid acts as a superplasticizer in mortars, extending pot-life and affecting hydration and compressive strength, indicating its utility in construction materials (Coppola et al., 2018).
Enantiomer Separation : UiO-66-NH2@SiO2 functionalized with (+)-diacetyl-L-tartaric anhydride has been successfully used for separating small enantiomers, including α-amino acids (Liu et al., 2022).
Dermatological Applications : Long-chain tartaric acid diamides, resembling ceramides, can replace them in models of the stratum corneum lipid matrix, indicating potential dermatological applications (Sinkó et al., 2010).
Synthesis of Imides and Amides : Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, a reaction of interest in organic chemistry (Naz et al., 2010).
Gas Preparation : Carbon suboxide gas can be prepared using the diacetyl tartaric anhydride method, which purifies the gas and allows for accurate gas pressure regulation in a quartz absorption cell (Badger & Barton, 1934).
Food Industry : Diacetyl tartaric acid ester of diglyceride can be extracted from dairy and non-dairy coffee cream powders, demonstrating its role in the food industry (Inoue et al., 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | O,O-Diacetyl tartaric acid anhydride | |
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URL | https://haz-map.com/Agents/21374 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
(+)-Diacetyl-L-tartaric anhydride | |
CAS RN |
6283-74-5 | |
Record name | (+)-Diacetyl-L-tartaric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O-Diacetyl tartaric acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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